molecular formula C20H15FN2O2 B5736922 3-(benzoylamino)-N-(3-fluorophenyl)benzamide

3-(benzoylamino)-N-(3-fluorophenyl)benzamide

Cat. No.: B5736922
M. Wt: 334.3 g/mol
InChI Key: IIXRDUOQFSZTSQ-UHFFFAOYSA-N
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Description

3-(benzoylamino)-N-(3-fluorophenyl)benzamide is a synthetic compound that belongs to the benzamide class of drugs. It is commonly referred to as FL118 and has shown promising results in preclinical studies as an anticancer agent. The compound was developed by Dr. F. Liu at the University of Texas MD Anderson Cancer Center.

Mechanism of Action

The exact mechanism of action of FL118 is not fully understood, but it is believed to work by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is a common feature of many types of cancer. FL118 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FL118 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of FL118 for lab experiments is its broad-spectrum anticancer activity. It has shown efficacy against a wide range of cancer types, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of FL118 is its relatively low solubility, which can make it challenging to formulate for in vivo studies.

Future Directions

There are several potential future directions for the development of FL118 as an anticancer agent. One area of interest is the combination of FL118 with other chemotherapy agents to enhance its efficacy. Another potential direction is the development of FL118 as a targeted therapy, by incorporating it into nanoparticles or other drug delivery systems that can selectively target cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of FL118 and to identify biomarkers that can predict response to the drug.

Synthesis Methods

The synthesis of FL118 involves the reaction of 3-fluoroaniline with benzoyl chloride in the presence of a base to form 3-(benzoylamino)-N-(3-fluorophenyl)aniline. This intermediate product is then reacted with benzoyl chloride and a base to form the final product, 3-(benzoylamino)-N-(3-fluorophenyl)benzamide. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

FL118 has been extensively studied in preclinical models as an anticancer agent. It has shown efficacy against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. The compound has also been shown to have a synergistic effect when used in combination with other chemotherapy agents, such as paclitaxel and gemcitabine.

Properties

IUPAC Name

3-benzamido-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-16-9-5-11-18(13-16)23-20(25)15-8-4-10-17(12-15)22-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXRDUOQFSZTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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